Lavendustin A

概要

説明

Lavendustin A is a potent and selective inhibitor of the epidermal growth factor receptor tyrosine kinase. It is known for its ability to inhibit the proliferation of cultured human myometrial smooth muscle cells and suppress vascular endothelial growth factor-induced angiogenesis in rats . The compound is cell-permeable and exhibits reversible inhibition, making it a valuable tool in biochemical research .

準備方法

合成経路と反応条件: ラベンデュスチンAは、一連の有機反応によって合成できます。 一般的な方法の1つは、2,5-ジヒドロキシベンズアルデヒドと2-ヒドロキシベンジルアミンの縮合を含み、その後、特定の位置にアミノ基とヒドロキシ基を導入する反応が続きます 。 反応条件は、通常、エタノールやジメチルスルホキシドなどの溶媒の使用を伴い、反応を促進するために加熱または触媒が必要となる場合があります .

工業生産方法: ラベンデュスチンAの具体的な工業生産方法は広く文書化されていませんが、合成は一般的にラボ設定で使用される同様の有機化学原理に従います。 プロセスのスケーラビリティには、高収率と純度を確保するための反応条件の最適化と、結晶化またはクロマトグラフィーなどの精製手順の実施が含まれます .

3. 化学反応解析

反応の種類: ラベンデュスチンAは、反応性の高いヒドロキシ基とアミノ基の存在により、主に置換反応を起こします。 これらの基は求核置換反応に関与し、化合物を修飾して誘導体を作成できます .

一般的な試薬と条件:

求核置換: アルキルハライドまたはアシルクロリドなどの試薬を使用して、新しい官能基を導入できます。

酸化: 穏やかな酸化剤を使用して、ヒドロキシ基を修飾できます。

主要な生成物: これらの反応から生成される主要な生成物は、通常、官能基が修飾されたラベンデュスチンAの誘導体であり、特定の用途において異なる生物活性または改善された特性を示す可能性があります .

化学反応の分析

Types of Reactions: Lavendustin A primarily undergoes substitution reactions due to the presence of reactive hydroxyl and amino groups. These groups can participate in nucleophilic substitution reactions, allowing for the modification of the compound to create derivatives .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.

Oxidation: Mild oxidizing agents can be used to modify the hydroxyl groups.

Reduction: Reducing agents like sodium borohydride can be employed to reduce any carbonyl groups present.

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities or improved properties for specific applications .

科学的研究の応用

Lavendustin A is a tyrosine kinase inhibitor derived from Streptomyces griseolavendus . It is known for inhibiting epidermal growth factor receptor-associated tyrosine kinase and has potential antiproliferative properties .

Scientific Research Applications

This compound has been investigated for several research applications:

- Tyrosine Kinase Inhibition this compound is a potent inhibitor of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase . It functions by competing with ATP, a key energy source for kinase activity, and its inhibitory action is noncompetitive with the peptide substrate .

- Anti-proliferative agent Esterification of the carboxylic acid function of this compound leads to measurable antiproliferative activity. Additional O-methylation of the 2,5-dihydroxyphenyl moiety yields activity in the micromolar range .

- Cancer Research this compound has been shown to inhibit the growth of various cancer cells, including those derived from breast, lung, and colon tumors . Derivatives of this compound containing a 2-arylethenylchromone ring may have potential anti-tumor applications .

- Cardiac Hormone Secretion this compound has been shown to decrease atrial wall stretch-induced ANP secretion in perfused rat heart preparations . It also completely abolished the wall stretch-induced secretion of BNP .

Data Table

Case Studies

- Modifying this compound for Antiproliferative Activity Esterification of this compound's carboxylic acid function results in antiproliferative activity, with further O-methylation enhancing this effect. Replacing nitrogen with oxygen and carbon within the 2,5-dimethoxyphenyl series significantly boosts activity, leading to the identification of 5-[2-(2,5-dimethoxyphenyl) ethyl]-2-hydroxybenzoic acid methyl ester (13) as a potent analog .

- N-alkylamide Analogues of this compound A series of N-alkylamide analogues of the this compound pharmacophore were synthesized and tested for inhibition of the epidermal growth factor receptor (EGFR) protein tyrosine kinase and the nonreceptor protein tyrosine kinase Syk .

- Cardiac Studies In a study using perfused rat heart preparations, this compound (0.5 and 1.3 μM) significantly reduced atrial wall stretch-induced ANP secretion (53% and 68%, respectively) and completely stopped wall stretch-induced BNP secretion, suggesting its role in modulating cardiac hormone secretion .

作用機序

ラベンデュスチンAは、ATPやペプチド基質結合部位とは異なる、上皮成長因子受容体チロシンキナーゼ上の部位に結合することによって効果を発揮します。 この結合はキナーゼ活性を阻害し、下流のシグナル伝達分子のリン酸化を防ぎ、最終的に細胞増殖と血管新生を阻害します 。 この化合物は、p60c-srcキナーゼも阻害し、その生物学的効果にさらに貢献しています .

類似化合物:

ゲニステイン: 同様の作用機序を持つが化学構造が異なる別のチロシンキナーゼ阻害剤。

STI571 (イマチニブ): BCR-ABLキナーゼに対する特異性で知られている、がん治療に使用されるチロシンキナーゼ阻害剤。

RG14467: ラベンデュスチンAの類似体で、同様の阻害速度論を示します.

独自性: ラベンデュスチンAは、上皮成長因子受容体チロシンキナーゼに対する高い選択性と、血管新生を阻害する能力によりユニークです。 他のいくつかの阻害剤とは異なり、タンパク質キナーゼAまたはタンパク質キナーゼCには有意な影響を与えないため、より標的を絞った阻害剤となっています .

類似化合物との比較

Genistein: Another tyrosine kinase inhibitor with a similar mechanism of action but different chemical structure.

STI571 (Imatinib): A tyrosine kinase inhibitor used in cancer therapy, known for its specificity towards BCR-ABL kinase.

RG14467: An analogue of Lavendustin A with similar inhibition kinetics.

Uniqueness: this compound is unique due to its high selectivity for the epidermal growth factor receptor tyrosine kinase and its ability to inhibit angiogenesis. Unlike some other inhibitors, it does not significantly affect protein kinase A or protein kinase C, making it a more targeted inhibitor .

生物活性

Lavendustin A is a natural product derived from the plant Lantana camara, recognized for its potent biological activities, particularly as a protein tyrosine kinase inhibitor. This compound has drawn significant attention in pharmacological research due to its potential therapeutic applications in cancer treatment and other diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value reported at approximately 11 nM . This inhibition disrupts various downstream signaling pathways critical for cell proliferation and survival, making it a valuable candidate in cancer therapy.

Key Mechanisms:

- Inhibition of Tyrosine Kinases: this compound effectively inhibits several tyrosine kinases, including EGFR and Lck, leading to reduced cellular signaling associated with growth and metastasis .

- Impact on Tubulin Polymerization: Research indicates that this compound analogues may inhibit tubulin polymerization, suggesting a mechanism similar to that of traditional antitumor agents .

- Regulation of Cardiac Hormone Secretion: In cardiac studies, this compound has been shown to modulate secretion of atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) in response to mechanical stretch, highlighting its role in cardiovascular physiology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its chemical structure. Various analogues have been synthesized to enhance potency and selectivity against specific targets.

| Analogue | IC50 (nM) | Target | Notes |

|---|---|---|---|

| This compound | 11 | EGFR | Potent inhibitor |

| Analogue 1 | 5 | EGFR | Improved potency over this compound |

| Analogue 2 | 20 | Syk | Selective inhibition |

| Analogue 3 | 15 | Tubulin | Inhibits polymerization |

Table 1: Structure-Activity Relationship of this compound and Its Analogues

Case Studies

- Cancer Cell Lines: In vitro studies have demonstrated that this compound exhibits cytotoxic effects across various human cancer cell lines. Notably, it has shown effectiveness in inhibiting cell growth in lung and breast cancer models by targeting EGFR signaling pathways .

- Cardiac Studies: In a study involving perfused rat hearts, administration of this compound resulted in significant reductions (53% to 68%) in atrial wall stretch-induced secretion of ANP and BNP. This effect was dose-dependent and indicated a specific regulatory role of this compound on cardiac hormone secretion under mechanical stress .

- Bacterial Infection Models: Preincubation with this compound reduced the effects of bacterial toxins on host cells, suggesting potential applications in treating infections caused by pathogens like Staphylococcus aureus through modulation of host cell signaling pathways .

特性

IUPAC Name |

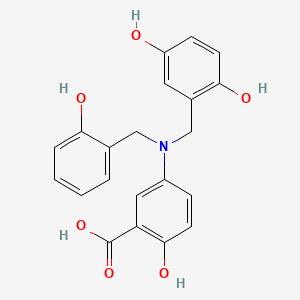

5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTTYPMRMMDONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154855 | |

| Record name | Lavendustin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125697-92-9 | |

| Record name | Lavendustin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125697-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavendustin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavendustin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16768 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lavendustin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lavendustin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAVENDUSTIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y0G32G2RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。